5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide 5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17435209
InChI: InChI=1S/C9H14ClN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12)
SMILES:
Molecular Formula: C9H14ClN3O2S
Molecular Weight: 263.75 g/mol

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide

CAS No.:

Cat. No.: VC17435209

Molecular Formula: C9H14ClN3O2S

Molecular Weight: 263.75 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide -

Specification

Molecular Formula C9H14ClN3O2S
Molecular Weight 263.75 g/mol
IUPAC Name 5-chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide
Standard InChI InChI=1S/C9H14ClN3O2S/c1-4-13(3)16(14,15)8-6-12-5-7(10)9(8)11-2/h5-6H,4H2,1-3H3,(H,11,12)
Standard InChI Key WVPAYIRPLWCSAC-UHFFFAOYSA-N
Canonical SMILES CCN(C)S(=O)(=O)C1=CN=CC(=C1NC)Cl

Introduction

Chemical Identity and Structural Features

5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamide (molecular formula: C₉H₁₄ClN₃O₂S; molecular weight: 263.75 g/mol) features a pyridine ring substituted at positions 3, 4, and 5 (Figure 1). The sulfonamide group (-SO₂NH-) at position 3 contributes to hydrogen-bonding interactions with biological targets, while the chloro substituent at position 5 enhances electrophilic reactivity. The N-ethyl-N-methyl and methylamino groups at positions 4 and 3, respectively, introduce steric and electronic modifications that influence binding specificity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₄ClN₃O₂S
Molecular Weight263.75 g/mol
Solubility (Water)Low (hydrophobic core)
LogP (Octanol-Water)~2.1 (estimated)
Hydrogen Bond Donors2 (sulfonamide NH, methylamino)
Hydrogen Bond Acceptors5 (pyridine N, SO₂, NH)

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis begins with 5-chloro-4-(methylamino)pyridine-3-sulfonyl chloride, which reacts with N-ethyl-N-methylamine in dichloromethane or tetrahydrofuran under inert conditions. Triethylamine (2.2 equiv) neutralizes HCl byproducts, and the reaction proceeds at 0–25°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 65–78% purity.

Critical Parameters:

  • Temperature Control: Exothermic reactions necessitate cooling to prevent decomposition.

  • Amine Stoichiometry: Excess N-ethyl-N-methylamine (1.5 equiv) ensures complete sulfonamide formation.

Industrial Production

Scaling employs continuous flow reactors to enhance heat dissipation and mixing efficiency. Automated systems regulate reagent feeds (0.5–2 L/min), while in-line IR spectroscopy monitors reaction progression. Post-synthesis, centrifugal partition chromatography replaces column methods for higher throughput (≥90% recovery).

Table 2: Lab vs. Industrial Synthesis Comparison

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (flask)Continuous Flow
Reaction Time12 hours2 hours
Yield65–78%82–89%
Purification MethodColumn ChromatographyCentrifugal Partition Chromatography

Biological Activity and Mechanism of Action

Tubulin Polymerization Inhibition

The compound binds the colchicine site of β-tubulin, disrupting microtubule assembly. In vitro assays show IC₅₀ values of 120 nM for tubulin polymerization inhibition, comparable to combretastatin A-4 (IC₅₀ = 85 nM). This activity induces G2/M cell cycle arrest in HeLa cells (EC₅₀ = 0.8 µM) and apoptosis via caspase-3 activation.

Mechanistic Insights:

  • Binding Affinity: Molecular docking reveals hydrogen bonds between the sulfonamide NH and Thr179 of tubulin.

  • Steric Effects: The N-ethyl group occupies a hydrophobic pocket near Leu248, enhancing binding stability.

Enzyme Inhibition Profile

The sulfonamide moiety confers inhibitory activity against carbonic anhydrase IX (CA-IX), a hypoxia-inducible enzyme overexpressed in tumors. At 10 µM, the compound reduces CA-IX activity by 72% (vs. 89% for acetazolamide). Selectivity over CA-II (28% inhibition at 10 µM) suggests tumor-targeting potential.

Antitumor Efficacy and Preclinical Data

In Vitro Cytotoxicity

Screening across NCI-60 cell lines reveals broad-spectrum activity, with notable potency against leukemia (CCRF-CEM: GI₅₀ = 0.3 µM) and breast cancer (MDA-MB-231: GI₅₀ = 0.5 µM). Synergy with paclitaxel (combination index = 0.4) suggests utility in combination therapies.

Table 3: Select Antitumor Activity Data

Cell LineGI₅₀ (µM)Mechanism Confirmed Via
CCRF-CEM (Leukemia)0.3Caspase-3/7 activation
MDA-MB-231 (Breast)0.5Tubulin polymerization assay
A549 (Lung)1.2Western blot (Mcl-1 downregulation)

Primary Cell Models

In primary chronic lymphocytic leukemia (CLL) cells, the compound reduces viability by 80% at 1 µM (72-hour exposure). Normal B-cells exhibit 35% viability loss at the same dose, indicating a therapeutic window.

Comparative Analysis with Structural Analogues

Table 4: Analogues and Activity Trends

CompoundStructural VariationTubulin IC₅₀ (nM)CA-IX Inhibition (%)
5-Chloro-N-ethyl-N-methyl-4-(methylamino)pyridine-3-sulfonamideReference compound12072
5-Fluoro-N,N-diethyl-4-amino analogueFluoro substitution, diethylamine45058
5-Bromo-N-methyl-4-(ethylamino) variantBromo substitution, methyl/ethyl89041

Key trends:

  • Chloro > Fluoro > Bromo: Chlorine’s electronegativity enhances tubulin binding.

  • N-Ethyl-N-methyl > Diethyl: Branched amines improve solubility without sacrificing potency.

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